6-Methyloxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyloxan-3-ol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C6H12O2/c1-5-2-3-6 (7)4-8-5/h5-7H,2-4H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Bardoxolone Methyl Research Bardoxolone methyl, a derivative of 6-Methyloxan-3-ol, has been a subject of research due to its Nrf2-activating and nuclear factor-κB-inhibiting properties. Initially evaluated in a phase 3 trial (BEACON) for patients with type 2 diabetes mellitus (T2DM) and stage 4 chronic kidney disease (CKD), bardoxolone methyl was observed to contribute to adverse cardiovascular events. The research revealed that bardoxolone methyl could induce fluid retention and increase heart failure events, especially in patients with advanced CKD. It was found to pharmacologically promote acute sodium and volume retention, potentially increasing blood pressure in these patients. This led to the termination of the trial due to the heightened risk of heart failure, particularly among patients with pre-existing risk factors. Further studies have been encouraged to mitigate the risks and better understand the therapeutic applications of bardoxolone methyl (Chin et al., 2014).
Risk Factors and Fluid Overload Further investigation into bardoxolone methyl emphasized the importance of patient selection and monitoring in future trials. The study identified specific risk factors for heart failure and fluid overload among patients treated with bardoxolone methyl, indicating the necessity for careful patient selection and monitoring to mitigate the risk of heart failure and other serious adverse events. The presence of elevated baseline B-type natriuretic peptide and a history of hospitalization for heart failure were predictors of heart failure events, underscoring the intricate relationship between bardoxolone methyl and cardiovascular risks (Chin et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methyloxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-6(7)4-8-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUMRULTPACMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.